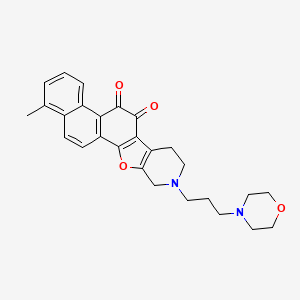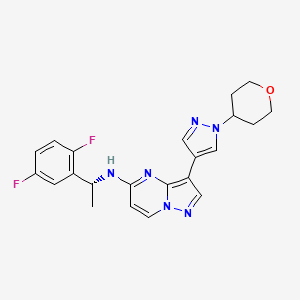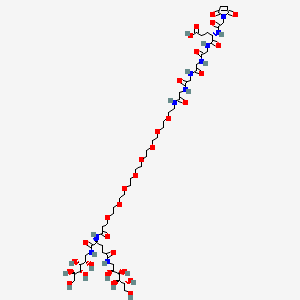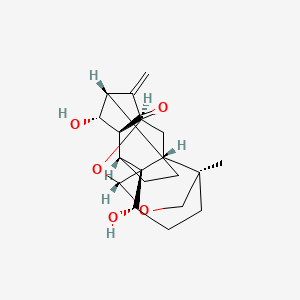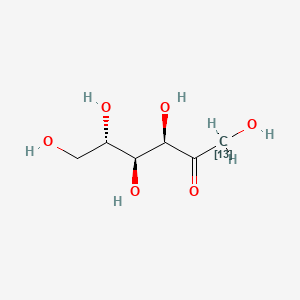
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one is a stereoisomer of a hexose sugar derivative This compound is characterized by the presence of five hydroxyl groups and a ketone functional group on a six-carbon backbone It is an isotopically labeled compound, with carbon-13 (^13C) being incorporated into its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose or fructose.
Isotopic Labeling: The incorporation of carbon-13 (^13C) is achieved through the use of ^13C-labeled precursors during the fermentation or chemical synthesis of the starting material.
Oxidation: The hydroxyl group at the second carbon position is oxidized to form the ketone group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using chromatographic techniques to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate ^13C into the hexose backbone. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hexitol derivatives.
Substitution: Various substituted hexose derivatives.
Aplicaciones Científicas De Investigación
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one has several applications in scientific research:
Chemistry: Used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and dynamics.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of hexose sugars in biological systems.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic flux analysis.
Industry: Employed in the production of labeled biomolecules for research and development purposes.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one involves its participation in metabolic pathways where it can be phosphorylated, isomerized, and further metabolized. The incorporation of ^13C allows for the tracking of its metabolic fate using NMR spectroscopy. The compound interacts with various enzymes involved in carbohydrate metabolism, providing insights into enzymatic mechanisms and metabolic fluxes.
Comparación Con Compuestos Similares
D-glucose: A common hexose sugar with a similar structure but without isotopic labeling.
D-fructose: Another hexose sugar with a ketone group at the second carbon position but different stereochemistry.
D-mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness: (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one is unique due to its specific stereochemistry and isotopic labeling, which makes it valuable for detailed metabolic studies and NMR spectroscopy. Its labeled carbon-13 allows for precise tracking and analysis in biochemical research, distinguishing it from other similar hexose sugars.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1/i2+1 |
Clave InChI |
BJHIKXHVCXFQLS-LECHXICESA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H](C(=O)[13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


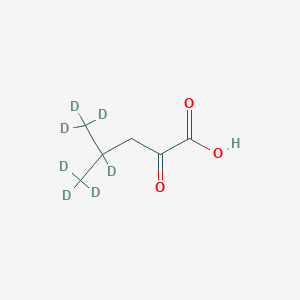
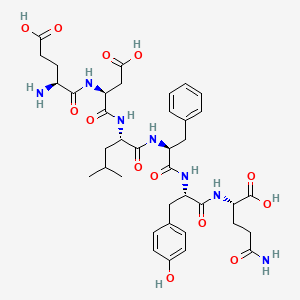

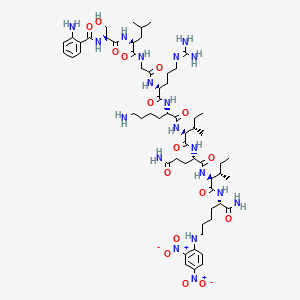
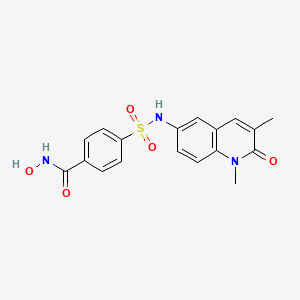
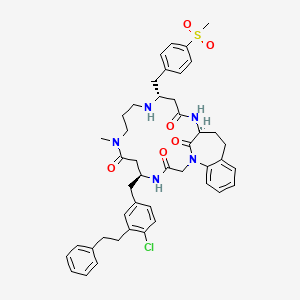

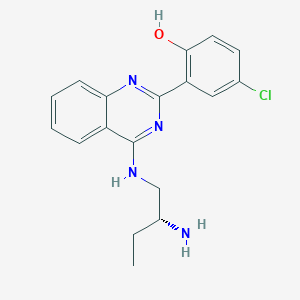
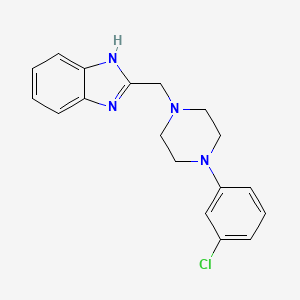
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
